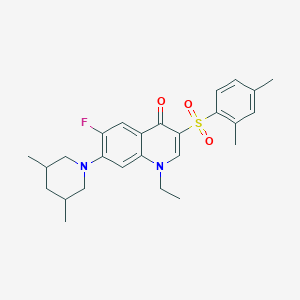

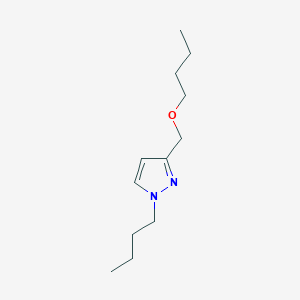

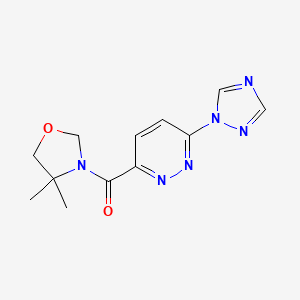

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-N-(2-(diethylamino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a derivative of thiazole, a heterocyclic compound that features both sulfur and nitrogen in its ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their pharmacological potential. Although the specific compound mentioned is not directly studied in the provided papers, similar compounds with thiazole moieties have been synthesized and characterized, suggesting a potential interest in this class of compounds for various applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves palladium-catalyzed reactions, as seen in the synthesis of (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, which was achieved with a 68% isolated yield . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities and the presence of a double bond in the thiazole ring, which is a characteristic feature in such syntheses.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques. For instance, the related compound mentioned in the first paper was characterized by IR, 1H-NMR, 13C-NMR spectroscopies, and MS spectrometry . The Z configuration around the double bond was established by 2D NOESY experiments. These techniques are crucial for determining the structure of the compound as well.

Chemical Reactions Analysis

The chemical behavior of thiazole derivatives can be complex due to the presence of multiple reactive sites. The vibrational and electronic spectra of similar N-aryl ring substituted thiazole compounds have been studied, which provides insights into their reactivity . Understanding the electrochemical properties measured by cyclic voltammetry can also shed light on the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be explored through experimental and theoretical methods. For example, the vibrational frequencies, infrared intensities, and Raman activities of similar compounds have been determined using density functional theory calculations . These properties are influenced by the substituents on the thiazole ring, as demonstrated by the substituent effect on the electronic properties investigated through time-dependent density functional theory calculations .

Scientific Research Applications

Synthesis and Antiviral Activity

- Synthesis and Antiavian Influenza Virus Activity : A study described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and DNA Cleavage Studies

- Antimicrobial, DNA Cleavage, and Cytotoxicity : A research focused on synthesizing metal complexes of a Schiff base ligand containing benzamide and studying their antimicrobial and cytotoxic activities (Karabasannavar, Allolli, & Kalshetty, 2017).

Anti-Cancer Properties

- Spectroscopic Studies and Anti-Cancer Evaluation : A study involving the reaction of benzamide with metal ions showed toxicity against human colon carcinoma cells, highlighting its potential as an antitumor agent (Rizk, Emara, & Mahmoud, 2021).

Photo-Physical Characteristics

- Synthesis and Photo-Physical Properties : Research on the synthesis of benzamide derivatives explored their photo-physical characteristics, particularly their absorption-emission properties (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Neuroleptic Agents

- Potential Atypical Antipsychotic Agents : A series of benzamide derivatives were evaluated for their potential as atypical antipsychotic agents, demonstrating potent in vitro and in vivo activities (Norman, Rigdon, Hall, & Navas, 1996).

Inhibition of Vascular Endothelial Growth Factor

- Inhibition of VEGFR-2 Kinase Activity : Benzamide analogues were identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, offering therapeutic potential in oncology (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

Anti-Cancer Agent Synthesis

- Design and Synthesis of Anti-Cancer Agents : Research into the design and synthesis of substituted benzamides as potential anti-cancer agents, showing potent activity against cancer cell lines (Soni, Sanghvi, Devkar, & Thakore, 2015).

properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4OS/c1-4-17-29-23(20-10-8-7-9-11-20)19-31-25(29)27-22-14-12-21(13-15-22)24(30)26-16-18-28(5-2)6-3/h4,7-15,19H,1,5-6,16-18H2,2-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVWXARRNRAFJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-N-(2-(diethylamino)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2538022.png)

![2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid](/img/structure/B2538023.png)

![7-Methyl-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2538024.png)

![N-(4-acetylphenyl)-2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2538032.png)

![3-(4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2538033.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide](/img/structure/B2538043.png)